

Commercial Suppliers of L-Alanine-13C3: An Indepth Technical Guide

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For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, **L-Alanine-13C3** is a critical tool for a variety of applications, most notably in metabolic flux analysis. This technical guide provides a comprehensive overview of commercial suppliers, experimental protocols, and key metabolic pathways involving **L-Alanine-13C3**.

Commercial Supplier Analysis

A variety of life science and chemical suppliers offer **L-Alanine-13C3** and its derivatives. The following table summarizes the offerings from several prominent suppliers, providing a comparative look at their product specifications and pricing. This information is intended to assist researchers in making informed purchasing decisions based on their specific experimental needs and budget.



Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Package Size	Price (USD)
Sigma- Aldrich	L-Alanine- 13C3	489875	98 atom % 13C	95% (CP)	100 mg	\$836.00
L-Alanine- 13C3,15N	489883	98 atom % 13C, 98 atom % 15N	95% (CP)	100 mg	Contact for Price	
Cambridge Isotope Laboratorie s	L-Alanine (¹³ C ₃ , 99%)	CLM-2184- H	≥99%	≥98%	100 mg	\$778.00
L-Alanine (13C3, 99%; 15N, 99%)	CNLM- 534-H	99 atom % 13C, 99 atom % 15N	≥98%	100 mg	\$955.00	
MedchemE xpress	L-Alanine- 13C3	HY- N0229S	Not Specified	Not Specified	5 mg	\$320.00
L-Alanine- 13C3,15N	HY- N0229S1	Not Specified	Not Specified	Contact for Price	Contact for Price	
Eurisotop	L- ALANINE (13C3, 99%)	CLM-2184- H	99%	98%	100 mg	€778.00
L- ALANINE (13C3, 99%; 15N, 99%)	CNLM- 534-H	99% 13C, 99% 15N	98%	100 mg	€955.00	

Experimental Protocols



The successful application of **L-Alanine-13C3** in research hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involving this isotopic tracer.

Protocol 1: Cell Culture and Isotope Labeling for Metabolic Flux Analysis[1]

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

- Adherent mammalian cells
- 6-well culture plates
- Standard cell culture medium
- Alanine-free base medium
- Dialyzed Fetal Bovine Serum (dFBS)
- Penicillin-Streptomycin solution
- L-Alanine-13C3
- Sterile Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.[1]
- Preparation of Labeling Medium: Prepare the labeling medium by supplementing the alanine-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the desired final concentration of **L-Alanine-13C3**.[1]



- Initiation of Labeling:
 - Once cells reach ~80% confluency, aspirate the standard medium.[1]
 - Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled alanine.[1]
 - Add 2 mL of the pre-warmed L-Alanine-13C3 labeling medium to each well.[1]
 - Incubate the cells for a predetermined time to allow for the incorporation of the labeled alanine into cellular metabolites.

Protocol 2: Metabolite Quenching and Extraction[1]

This protocol utilizes a cold methanol-based method to halt metabolic activity and extract metabolites.

Materials:

- -80°C freezer
- Cold (-80°C) 80% Methanol solution (HPLC-grade)
- Cold (4°C) PBS
- Cell scraper
- · Microcentrifuge tubes
- Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

- Quenching:
 - Quickly aspirate the labeling medium from the wells.
 - Immediately wash the cells twice with cold PBS.



- Aspirate the PBS completely and add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.[1]
- Cell Lysis and Collection:
 - Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.[1]
 - Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[1]
- Extraction and Clarification:
 - Incubate the tubes at -80°C for at least 30 minutes.[1]
 - Centrifuge the tubes at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
 - Carefully transfer the supernatant, which contains the polar metabolites, to a new prechilled microcentrifuge tube.[1]
- Drying and Storage:
 - Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[1]
 - Store the dried pellets at -80°C until further analysis.[1]

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)[1]

This protocol describes the derivatization of extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

- Dried metabolite extract
- Pyridine



- · Methoxyamine hydrochloride
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Procedure:

- Oximation:
 - \circ Resuspend the dried metabolite pellet in 30 μ L of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine.
 - Vortex thoroughly and incubate at 37°C for 90 minutes.
- Silylation:
 - Add 30 μL of MTBSTFA to the sample.[1]
 - Vortex again and incubate at 70°C for 60 minutes to replace active hydrogens with TBDMS groups.[1]
- Final Preparation:
 - After cooling to room temperature, centrifuge the sample briefly.
 - Transfer the supernatant to a GC-MS vial for analysis.

Protocol 4: NMR Spectroscopy of 13C-Labeled Proteins

This protocol provides a general workflow for acquiring 2D 1H-13C HSQC spectra of proteins uniformly or selectively labeled with 13C.

Materials:

- · Purified 13C-labeled protein
- NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)
- D2O



Procedure:

- Sample Preparation:
 - Dissolve the purified, labeled protein in the NMR buffer to a final concentration of 0.1 to 1 mM.
 - Add 5-10% D2O to the sample for the lock signal.
- Spectrometer Setup:
 - Tune and match the NMR probe for both 1H and 13C frequencies.
 - Lock the spectrometer on the D2O signal.
 - Optimize the magnetic field homogeneity (shimming).
- Data Acquisition (2D 1H-13C HSQC):
 - Acquire a 1D 1H spectrum to determine the spectral width and transmitter offset for the proton dimension.
 - Set the acquisition parameters for the 2D HSQC experiment, including spectral widths for both 1H and 13C dimensions, number of complex points, and number of scans per increment.
 - Acquire the 2D HSQC spectrum.
- Data Processing:
 - Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) by applying window functions, Fourier transformation, and phase correction.

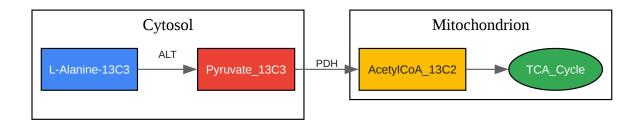
Signaling Pathways and Experimental Workflows

Visualizing the flow of **L-Alanine-13C3** through metabolic pathways is crucial for understanding experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic routes and a typical experimental workflow.



Metabolic Fate of L-Alanine-13C3

This diagram illustrates the central role of L-Alanine in cellular metabolism, showing its conversion to Pyruvate and subsequent entry into the Tricarboxylic Acid (TCA) Cycle.



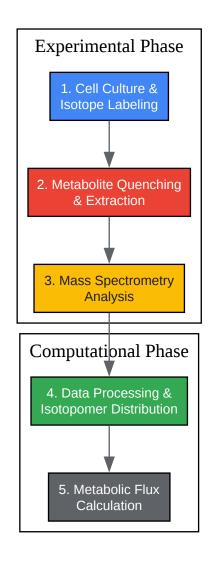
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Metabolic fate of **L-Alanine-13C3** in central carbon metabolism.

13C Metabolic Flux Analysis (MFA) Experimental Workflow

This diagram outlines the key steps in a typical 13C-MFA experiment, from cell culture to data analysis.





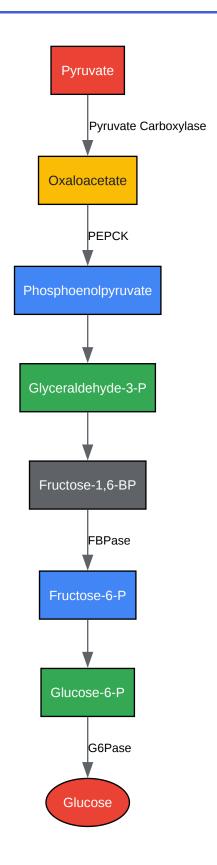
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General workflow for a 13C Metabolic Flux Analysis experiment.

Gluconeogenesis Pathway

This diagram shows the key steps in gluconeogenesis, highlighting the conversion of pyruvate to glucose. **L-Alanine-13C3** can be used to trace the carbon flow through this pathway.





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References

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